

A Comparative Fragmentation Analysis of Lisinopril and Its Deuterated Analog, Lisinopril-d5

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Compound of Interest

Compound Name: *N*-Benzyloxycarbonyl (S)-
Lisinopril-d5

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mass spectrometric fragmentation patterns of the angiotensin-converting enzyme (ACE) inhibitor lisinopril and its deuterated analog, lisinopril-d5. The data presented is essential for the development of robust bioanalytical methods, impurity profiling, and pharmacokinetic studies where a stable isotope-labeled internal standard is employed.

**Executive Summary

Lisinopril is an oral long-acting ACE inhibitor used in the treatment of hypertension and heart failure.[1][2] In quantitative bioanalysis, deuterated analogs like lisinopril-d5 are frequently used as internal standards to ensure accuracy and precision. Understanding the comparative fragmentation of the analyte and its labeled standard is crucial for optimizing mass spectrometry conditions and avoiding potential interferences. This guide outlines the fragmentation behavior of both molecules in positive and negative ionization modes, supported by experimental data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies.

**Experimental Protocols

The fragmentation data summarized below is derived from methodologies employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI).

Sample Preparation and Chromatography: Plasma samples are typically prepared via protein precipitation or solid-phase extraction.[3] Chromatographic separation is achieved using a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid solution) and an organic solvent like methanol or acetonitrile. [4][5][6]

Mass Spectrometry: Detection is performed on a triple-quadrupole mass spectrometer operating in either positive or negative ion ESI mode. Multiple reaction monitoring (MRM) is used for quantification, tracking the transition from a specific precursor ion to a product ion. Collision-induced dissociation (CID) is used to generate the fragment ions.

****Data Presentation: Fragmentation Comparison**

The fragmentation of lisinopril and its deuterated analog, lisinopril-d5, yields distinct product ions depending on the ionization mode. The precursor ions for lisinopril are the protonated molecule $[M+H]^+$ at m/z 406 and the deprotonated molecule $[M-H]^-$ at m/z 404.3. For lisinopril-d5, the corresponding precursor ions are $[M+H]^+$ at m/z 411 and $[M-H]^-$ at m/z 409.3.

Table 1: Comparative Fragmentation Data in Positive Ion Mode

Precursor Ion (m/z)	Compound	Product Ion (m/z)	Proposed Neutral Loss
406	Lisinopril	309	C ₅ H ₇ N + CO
291	Proline (C ₅ H ₉ NO ₂)		
246	Rearrangement product		
245	Proline + HCOOH		
227	2-amino-4-phenylbutanoic acid		
411	Lisinopril-d ₅	309	C ₅ H ₂ D ₅ N + CO
296	Proline-d ₅ (C ₅ H ₄ D ₅ NO ₂)		
251	Rearrangement product		
250	Proline-d ₅ + HCOOH		
227	2-amino-4-phenylbutanoic acid		

Table 2: Comparative Fragmentation Data in Negative Ion Mode

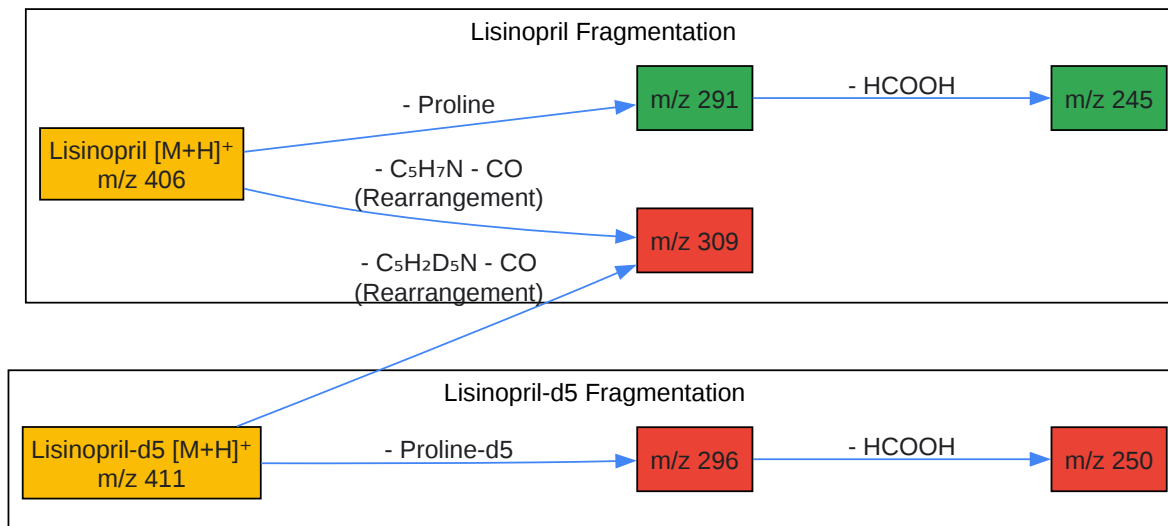
Precursor Ion (m/z)	Compound	Product Ion (m/z)	Proposed Fragment Structure
404.3	Lisinopril	114.1	Pyrrolidine-2-carboxylic acid (Proline)
409.3	Lisinopril-d ₅	114.1	Pyrrolidine-2-carboxylic acid (Proline)

Note: In the negative ion mode, the deuterated proline ring in lisinopril-d5 does not form the primary monitored fragment ion, leading to an identical product ion as the non-deuterated lisinopril.[3][7]

**Fragmentation Pathways and Visualization

Positive Ion Mode Fragmentation of Lisinopril

In positive ion mode, protonated lisinopril undergoes several characteristic fragmentation pathways. A prominent loss involves the proline moiety, leading to the abundant ion at m/z 291.[8] Subsequent loss of formic acid from this ion results in the fragment at m/z 245.[8] A rearrangement can also lead to a product ion at m/z 309.[8] The fragmentation pathway for lisinopril-d5 is expected to follow a similar pattern, with a +5 Da shift for fragments containing the deuterated proline ring.

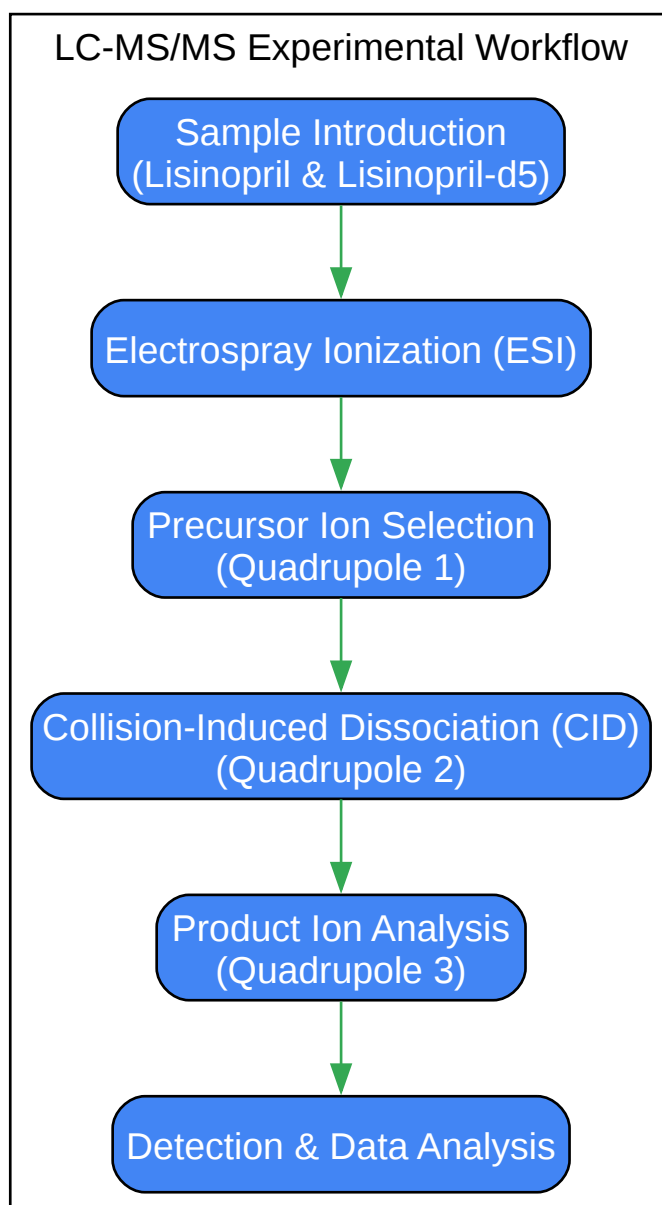


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Caption: Comparative fragmentation pathways of lisinopril and lisinopril-d5 in positive ESI mode.

Experimental Workflow

The general workflow for a comparative fragmentation analysis involves sample introduction, ionization, precursor ion selection, collision-induced dissociation, and product ion analysis.



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Caption: General experimental workflow for tandem mass spectrometry analysis.

**Discussion

The fragmentation of lisinopril in positive ion mode is characterized by the cleavage of the amide bond connecting the proline moiety to the rest of the molecule, resulting in the ion at m/z 291.[8] This is a common fragmentation pathway for molecules containing a proline residue. For lisinopril-d5, where the deuterium labels are typically on the proline ring, this results in a corresponding fragment at m/z 296. This predictable +5 Da mass shift makes the transition from m/z 411 to m/z 296 a suitable choice for MRM-based quantification of lisinopril-d5.

In contrast, the negative ion mode fragmentation for both lisinopril and lisinopril-d5 produces a common, intense fragment ion at m/z 114.1, attributed to the pyrrolidine-2-carboxylic acid (proline) structure.[3][7] This indicates that for MRM assays in negative mode, while the precursor ions are distinct (m/z 404.3 for lisinopril and m/z 409.3 for lisinopril-d5), they can share a common product ion.[3] While this is a viable approach, care must be taken to ensure no cross-talk between the MRM channels.[3]

**Conclusion

The comparative fragmentation analysis of lisinopril and its deuterated analog, lisinopril-d5, reveals distinct and predictable fragmentation patterns that are dependent on the ionization mode. In positive ion mode, a clear mass shift is observed in fragments containing the deuterated proline ring, providing a robust basis for the use of lisinopril-d5 as an internal standard. In negative ion mode, both compounds can yield a common product ion, which also allows for reliable quantification. This guide provides the foundational data and experimental context necessary for researchers to develop and validate sensitive and specific LC-MS/MS methods for lisinopril.

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